molecular formula C21H18ClF3N4O2S B2365402 2-{[6-acetyl-3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl]sulfanyl}-N-(4-chlorobenzyl)acetamide CAS No. 664999-44-4

2-{[6-acetyl-3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl]sulfanyl}-N-(4-chlorobenzyl)acetamide

Cat. No. B2365402
M. Wt: 482.91
InChI Key: UMASGHIAMIMJHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[6-acetyl-3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl]sulfanyl}-N-(4-chlorobenzyl)acetamide is a useful research compound. Its molecular formula is C21H18ClF3N4O2S and its molecular weight is 482.91. The purity is usually 95%.
BenchChem offers high-quality 2-{[6-acetyl-3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl]sulfanyl}-N-(4-chlorobenzyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[6-acetyl-3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl]sulfanyl}-N-(4-chlorobenzyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis Approaches:

    • A study conducted by Sayed et al. (2021) explored the regioselective cyclocondensation of specific cyclohexanones with cyanothioacetamide, leading to the formation of 5,6,7,8-tetrahydroisoquinoline derivatives. The transformation of these compounds into various thio derivatives and their structural characterization were detailed Sayed et al., 2021.
    • Kumar et al. (2010) described the synthesis of 2-chloro-1,8-naphthyridines-3-carbaldehyde, a compound structurally similar to the one . The process involved a Vilsmeier-Haack cyclization and the subsequent transformation into different functionalities, highlighting the versatility of these compounds in synthetic organic chemistry Kumar et al., 2010.
  • Structural Characterization:

    • Subasri et al. (2016) investigated the crystal structures of compounds related to 2-{[6-acetyl-3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl]sulfanyl}-N-(4-chlorobenzyl)acetamide. The studies revealed intricate details about the conformation and intramolecular hydrogen bonding within such molecules, providing valuable insights into their chemical behavior Subasri et al., 2016.

properties

IUPAC Name

2-[[6-acetyl-3-cyano-4-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-2-yl]sulfanyl]-N-[(4-chlorophenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClF3N4O2S/c1-12(30)29-7-6-17-16(10-29)19(21(23,24)25)15(8-26)20(28-17)32-11-18(31)27-9-13-2-4-14(22)5-3-13/h2-5H,6-7,9-11H2,1H3,(H,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMASGHIAMIMJHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)C(=C(C(=N2)SCC(=O)NCC3=CC=C(C=C3)Cl)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClF3N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[6-acetyl-3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl]sulfanyl}-N-(4-chlorobenzyl)acetamide

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